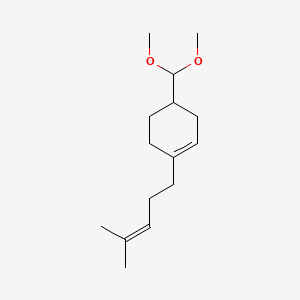

4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene

Description

Properties

CAS No. |

51414-21-2 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

4-(dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene |

InChI |

InChI=1S/C15H26O2/c1-12(2)6-5-7-13-8-10-14(11-9-13)15(16-3)17-4/h6,8,14-15H,5,7,9-11H2,1-4H3 |

InChI Key |

LBJUSIRUXGRPHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC1=CCC(CC1)C(OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the cyclohexene core with appropriate substitution.

- Introduction of the 4-methylpent-3-enyl side chain via alkylation or cross-coupling.

- Installation of the dimethoxymethyl group through acetal formation or alkoxymethylation.

Stepwise Preparation Approach

Synthesis of 1-(4-methylpent-3-enyl)cyclohexene Intermediate

- The precursor 1-(4-methylpent-3-enyl)cyclohexene can be synthesized by alkylation of cyclohexene derivatives with 4-methylpent-3-enyl halides or via cross-coupling reactions involving cyclohexene organometallic intermediates and allylic electrophiles.

- Typical conditions involve the use of strong bases (e.g., n-butyllithium) to generate cyclohexenyl anions followed by reaction with the allylic electrophile.

- Purification is achieved by distillation or chromatography.

Introduction of the Dimethoxymethyl Group

- The dimethoxymethyl substituent is commonly introduced by reaction of the cyclohexene intermediate with dimethoxymethane under acidic catalysis, forming an acetal at the 4-position of the cyclohexene ring.

- Acid catalysts such as p-toluenesulfonic acid or Lewis acids (e.g., BF3·OEt2) facilitate the formation of the dimethoxymethyl group by activating the methoxymethyl donor and promoting electrophilic substitution.

- Reaction conditions are typically mild, with temperatures ranging from ambient to 50 °C to avoid side reactions.

Alternative Methods: Prins-Type Reactions

- Prins fluorination and related electrophilic addition reactions have been explored for functionalizing allylic alcohols and alkenes, which could be adapted for the synthesis of dimethoxymethyl-substituted cyclohexenes.

- These methods involve the reaction of allylic alcohols with aldehydes or acetals in the presence of Lewis acids, forming substituted tetrahydropyrans or cyclohexene derivatives with high regio- and stereoselectivity.

Experimental Procedure Example (Adapted)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Cyclohexene + 4-methylpent-3-enyl bromide, n-BuLi, THF, -78 °C to RT | Alkylation to form 1-(4-methylpent-3-enyl)cyclohexene | Moderate to high yield; requires inert atmosphere |

| 2 | 1-(4-methylpent-3-enyl)cyclohexene + dimethoxymethane, p-TsOH, CH2Cl2, RT | Acetal formation to introduce dimethoxymethyl group | High yield; monitored by TLC and NMR |

| 3 | Purification by column chromatography or distillation | Isolation of pure this compound | Purity >95% by GC-MS and NMR |

Analytical Data Supporting Preparation

Research Findings and Notes

- The preparation of this compound requires careful control of reaction conditions to avoid polymerization or side reactions of the alkene moiety.

- Acid catalysis is critical for the selective formation of the dimethoxymethyl group without affecting the sensitive allylic double bond.

- Distillation under reduced pressure is often employed to isolate the product due to its relatively high boiling point and to separate it from unreacted starting materials and byproducts.

- The compound’s stability under acidic conditions is moderate; thus, neutralization and drying steps are essential post-synthesis.

- Alternative synthetic routes involving Prins-type reactions or fluorination have been explored for related compounds but are less common for this specific molecule.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation + Acetal Formation | Cyclohexene, 4-methylpent-3-enyl halide, dimethoxymethane, acid catalyst | Low temp alkylation, RT acetalization | High selectivity, well-established | Requires inert atmosphere, sensitive to moisture |

| Prins-Type Reaction | Allylic alcohol, aldehyde, BF3·OEt2 | Room temp to mild heating | Potential for stereoselectivity | Side reactions possible, less common for this compound |

| Direct Electrophilic Substitution | Cyclohexene derivative, electrophilic methoxymethyl donor | Acid catalysis, mild conditions | Simple setup | Risk of overreaction or polymerization |

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

Medicine: Research into its pharmacological properties could lead to the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its reactivity with nucleophiles and electrophiles can lead to the formation of various intermediates and products, influencing its behavior in different chemical environments.

Comparison with Similar Compounds

Cyclohexene Derivatives with Aryl and Ester Substituents

Example Compound : Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate (C₂₁H₁₈ClFO₃)

- Substituents : 4-Chlorophenyl, 4-fluorophenyl, and an ester group (-COOEt) at positions 6, 4, and 1, respectively.

- Molecular Weight : 372.81 g/mol.

- Conformation : The cyclohexene ring adopts envelope or half-chair conformations depending on crystallographic disorder .

- Applications : Used as a synthon for spiro compounds and heterocycles (e.g., isoxazoles, pyrazoles) due to its reactive ketone and ester groups .

Comparison :

- The target compound lacks oxygenated functional groups (e.g., ketone, ester) but features a dimethoxymethyl group, which may enhance solubility in polar solvents.

Cyclohexene Derivatives with Alkyl Substituents

Example Compound : 1-Methyl-4-(1-methylethyl)-3-[1-methyl-1-(4-methylpentyl)-5-methylheptyl]cyclohexene (C₂₅H₄₈)

Comparison :

- The target compound’s 4-methylpent-3-enyl group is less complex than the multi-branched alkyl chains in this analog, suggesting lower molecular weight and possibly lower boiling point.

- The dimethoxymethyl group introduces polarity absent in purely hydrocarbon-substituted cyclohexenes.

Pyridine Derivatives with Dimethoxymethyl Groups

Example Compound : tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate

Comparison :

- While the dimethoxymethyl group is shared, the pyridine ring’s aromaticity and nitrogen atom differentiate reactivity (e.g., participation in coordination chemistry) from the non-aromatic cyclohexene system.

(p-Anisyl)cyclohexene Derivatives

Example Compound : 3-(p-Anisyl)cyclohexene

Comparison :

- The target compound’s dimethoxymethyl group is structurally distinct from the p-anisyl group but shares methoxy functionality.

- Positional isomerism (e.g., substituent at position 4 vs. 3) may influence steric effects and ring conformation.

Key Findings and Insights

Substituent Impact :

- The dimethoxymethyl group in the target compound provides polarity, contrasting with the hydrophobic nature of alkyl or aryl substituents in analogs.

- The 4-methylpent-3-enyl chain may confer reactivity in alkene-specific reactions (e.g., hydrogenation, epoxidation).

Conformational Flexibility :

- Cyclohexene rings in related compounds adopt diverse conformations (envelope, half-chair, screw-boat), influenced by substituent steric effects .

Biological Activity

4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene is a synthetic organic compound with a unique molecular structure that includes a cyclohexene ring. This compound, characterized by its dimethoxymethyl and alkenyl substituents, has garnered interest for its potential biological activities. Although specific research on this compound is limited, insights can be drawn from related compounds and structural analogs.

Chemical Structure and Properties

- Molecular Formula : C15H24O2

- Molecular Weight : Approximately 240.38 g/mol

- IUPAC Name : this compound

The compound features a cyclohexene ring with a dimethoxymethyl group and an alkenyl chain, which may influence its reactivity and biological activity.

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, compounds with similar structural motifs often exhibit significant biological properties. Here are some potential activities based on structural similarities:

- Antimicrobial Activity : Many terpenes and related compounds demonstrate antimicrobial properties. For instance, compounds like myrcene and limonene have been shown to inhibit bacterial growth and possess antifungal properties.

- Anti-inflammatory Effects : Similar compounds have been reported to exert anti-inflammatory effects, which could be relevant for therapeutic applications in inflammatory diseases.

- Antioxidant Properties : The presence of alkenyl groups in such compounds often correlates with antioxidant activity, which is crucial for combating oxidative stress in biological systems.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, we can compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Myrcene | C10H16 | Antimicrobial, anti-inflammatory |

| Limonene | C10H16 | Antimicrobial, antioxidant |

| β-Pinene | C10H16 | Antimicrobial, anti-inflammatory |

These comparisons suggest that this compound may share similar biological activities due to its structural characteristics.

Case Studies and Research Findings

- Antimicrobial Studies : Research indicates that terpenes can disrupt microbial membranes, leading to cell death. A study on limonene showed significant inhibition of Staphylococcus aureus growth, suggesting that similar compounds could exhibit antimicrobial properties.

- Anti-inflammatory Research : A study demonstrated that myrcene reduced inflammation in animal models by inhibiting pro-inflammatory cytokines. This finding supports the hypothesis that structurally related compounds might also possess anti-inflammatory effects.

- Oxidative Stress Studies : Research involving various terpenes has indicated their potential in reducing oxidative stress markers in cells. For instance, β-pinene was shown to enhance antioxidant enzyme activity in vitro.

Q & A

Q. What are the optimal synthetic routes for 4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthetic routes should prioritize regioselectivity and stereochemical control. Microwave-assisted synthesis (160 W, 5 minutes) has been effective for analogous cyclohexenones, minimizing side reactions and improving yield . Solvent choice (e.g., ethanol-dioxane mixtures) and catalysts (e.g., potassium carbonate) are critical for purity; recrystallization steps further refine the product . Monitor reaction progress via TLC or GC-MS to optimize conditions.

Q. Which spectroscopic and computational techniques are most effective for characterizing the compound’s structure and conformation?

Methodological Answer:

- NMR : Use - and -NMR to resolve methoxymethyl and pentenyl substituents. Coupling constants in -NMR reveal cyclohexene ring puckering (e.g., envelope conformations) .

- X-ray crystallography : Determine absolute configuration and intermolecular interactions (e.g., C–H⋯O/Cl contacts) .

- DFT calculations : Validate conformational stability (e.g., Cremer-Pople puckering parameters) .

Q. How can theoretical frameworks guide experimental design for studying this compound’s reactivity?

Methodological Answer: Link hypotheses to conceptual frameworks like frontier molecular orbital (FMO) theory to predict regioselectivity in cycloadditions or electrophilic attacks. For example, the electron-rich cyclohexene moiety may undergo Diels-Alder reactions, guided by FMO interactions . Theoretical models also inform solvent effects (e.g., polarizable continuum models) to simulate reaction environments .

Advanced Research Questions

Q. What reaction mechanisms explain the formation of this compound under specific catalytic or solvent conditions?

Methodological Answer: Mechanistic studies require kinetic isotope effects (KIEs) and isotopic labeling. For microwave-assisted syntheses, probe the role of dielectric heating in accelerating [4+2] cycloadditions. Compare activation energies (via Arrhenius plots) for thermal vs. microwave conditions . Use DFT to map transition states and identify rate-determining steps (e.g., enolate formation in Claisen-Schmidt condensations) .

Q. How can researchers design experiments to assess the compound’s biological activity, given structural analogs with herbicidal or anti-obesity properties?

Methodological Answer:

- In vitro assays : Screen for HMG-CoA reductase inhibition (UV-spectrophotometry) or COX-2 inhibition (ELISA) using protocols from cyclohexenone derivatives .

- Dose-response studies : Apply factorial design (e.g., 2 designs) to test variables like concentration, pH, and incubation time .

- Molecular docking : Simulate ligand-receptor binding (e.g., PPAR-γ for anti-obesity activity) using AutoDock Vina .

Q. How can contradictions in spectral data or biological activity reports be systematically resolved?

Methodological Answer:

- Data triangulation : Cross-validate NMR/X-ray data with computational IR/Raman spectra .

- Meta-analysis : Compare biological results across studies using ANOVA to identify confounding variables (e.g., solvent polarity in cytotoxicity assays) .

- Error analysis : Quantify crystallographic residuals (e.g., electron density peaks near methyl groups) to assess structural ambiguities .

Methodological Design Considerations

- Experimental Controls : Include negative controls (e.g., unsubstituted cyclohexene) to isolate substituent effects .

- Statistical Validation : Use multivariate analysis (PCA or PLS) to correlate structural features (e.g., substituent electronegativity) with bioactivity .

- Green Chemistry Metrics : Evaluate atom economy and E-factor for synthetic routes to align with sustainable practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.